

α -Terpinene: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *alpha-Terpinene*

Cat. No.: *B1210023*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Terpinene is a naturally occurring monoterpene found in a variety of plant essential oils, including those from tea tree, eucalyptus, citrus fruits, cardamom, and marjoram.[1][2] It is one of several isomers of terpinene, which all share the same molecular formula but differ in the position of their carbon-carbon double bonds. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of α -terpinene, with a focus on its potential applications in research and drug development. Detailed experimental protocols for assessing its biological effects and visualizations of key signaling pathways are also presented.

Chemical Structure and Identification

α -Terpinene is chemically known as 4-methyl-1-(1-methylethyl)-1,3-cyclohexadiene.[1] Its structure consists of a cyclohexadiene ring substituted with a methyl group and an isopropyl group. The two double bonds in the cyclohexadiene ring are in conjugated positions (at the 1 and 3 positions), which contributes to its chemical reactivity and biological properties.[3][4]

Identifier	Value
IUPAC Name	4-Methyl-1-(1-methylethyl)-1,3-cyclohexadiene[1]
CAS Number	99-86-5[1]
Molecular Formula	C ₁₀ H ₁₆ [5]
Molecular Weight	136.23 g/mol [3]
SMILES	CC1=CC=C(C(C)C)CC1[3]
InChI Key	YHQGMUVUMAZJR-UHFFFAOYSA-N[3]

Physicochemical Properties

α -Terpinene is a colorless to light yellow liquid with a characteristic citrus-like, woody, and herbaceous aroma.[4][6] It is insoluble in water but soluble in ethanol and most non-volatile oils.[4]

Property	Value	Source(s)
Appearance	Clear, colorless to light yellow liquid	[4][6]
Odor	Woody, terpene, lemon-like	[2][4]
Boiling Point	173-175 °C	[4]
Melting Point	< 25 °C	[3]
Density	0.837 g/mL at 25 °C	[4]
Refractive Index	1.478 at 20 °C	[4]
Flash Point	~50 °C	[7]
Solubility	Insoluble in water; Soluble in ether, alcohol, and ethanol	[4][6]

Spectroscopic Data

The structural elucidation of α -terpinene is confirmed through various spectroscopic techniques.

Technique	Key Data Points
^1H NMR (400 MHz, CDCl_3)	δ (ppm): 5.62-5.58 (m, 2H), 2.28 (m, 1H), 2.10 (m, 2H), 1.77 (s, 3H), 1.02 (d, $J=6.8$ Hz, 6H)
^{13}C NMR (15.09 MHz, CDCl_3)	δ (ppm): 142.25, 132.89, 119.69, 116.58, 34.55, 29.06, 25.33, 22.89, 21.23
Mass Spectrometry (EI)	Major fragments (m/z): 136 (M^+), 121, 93

Experimental Protocols

Extraction of α -Terpinene from Plant Material (Steam Distillation)

Steam distillation is a common method for extracting essential oils rich in α -terpinene from plant materials.^[4] The process takes advantage of the volatility of terpenes.

Methodology:

- **Preparation of Plant Material:** Fresh or dried plant material (e.g., tea tree leaves, marjoram) is placed in a distillation flask. The material can be shredded to increase the surface area for more efficient extraction.
- **Steam Generation:** Steam is generated in a separate flask and passed through the plant material.
- **Volatilization:** The steam causes the volatile compounds, including α -terpinene, to vaporize.
- **Condensation:** The vapor mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.
- **Separation:** The resulting liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to its hydrophobicity, the essential oil containing α -terpinene will form a separate layer from the water and can be easily collected.

Determination of Antioxidant Activity

The antioxidant activity of α -terpinene can be evaluated using various in vitro assays, with DPPH and ABTS radical scavenging assays being the most common.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

- **Preparation of DPPH Solution:** Prepare a stock solution of DPPH in ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.
- **Sample Preparation:** Prepare various concentrations of α -terpinene in ethanol.
- **Reaction:** Mix the α -terpinene solutions with the DPPH solution in a 96-well plate or cuvettes.
- **Incubation:** Incubate the mixture in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance at 517 nm using a spectrophotometer. A blank containing only ethanol and the DPPH solution is also measured.
- **Calculation:** The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$

Principle: This assay involves the generation of the ABTS radical cation (ABTS \bullet +), which has a blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Methodology:

- **Preparation of ABTS \bullet + Solution:** Prepare the ABTS \bullet + stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
- **Working Solution:** Dilute the ABTS \bullet + stock solution with ethanol to an absorbance of 0.70 (\pm 0.02) at 734 nm.

- **Sample Preparation:** Prepare various concentrations of α -terpinene in ethanol.
- **Reaction:** Add the α -terpinene solutions to the ABTS \bullet + working solution.
- **Incubation:** Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
- **Measurement:** Measure the absorbance at 734 nm.
- **Calculation:** The percentage of inhibition is calculated similarly to the DPPH assay.

Determination of Antimicrobial Activity (Broth Microdilution Method for MIC)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

- **Preparation of Inoculum:** Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.
- **Serial Dilutions:** Perform serial two-fold dilutions of α -terpinene in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no α -terpinene) and a negative control (broth only).
- **Incubation:** Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
- **Determination of MIC:** The MIC is the lowest concentration of α -terpinene that completely inhibits the visible growth of the microorganism.

Determination of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of α -terpinene for a specific duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Calculation:** Cell viability is expressed as a percentage of the untreated control cells.

Biological Activities and Signaling Pathways

α -Terpinene exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. These effects are often mediated through the modulation of key cellular signaling pathways.

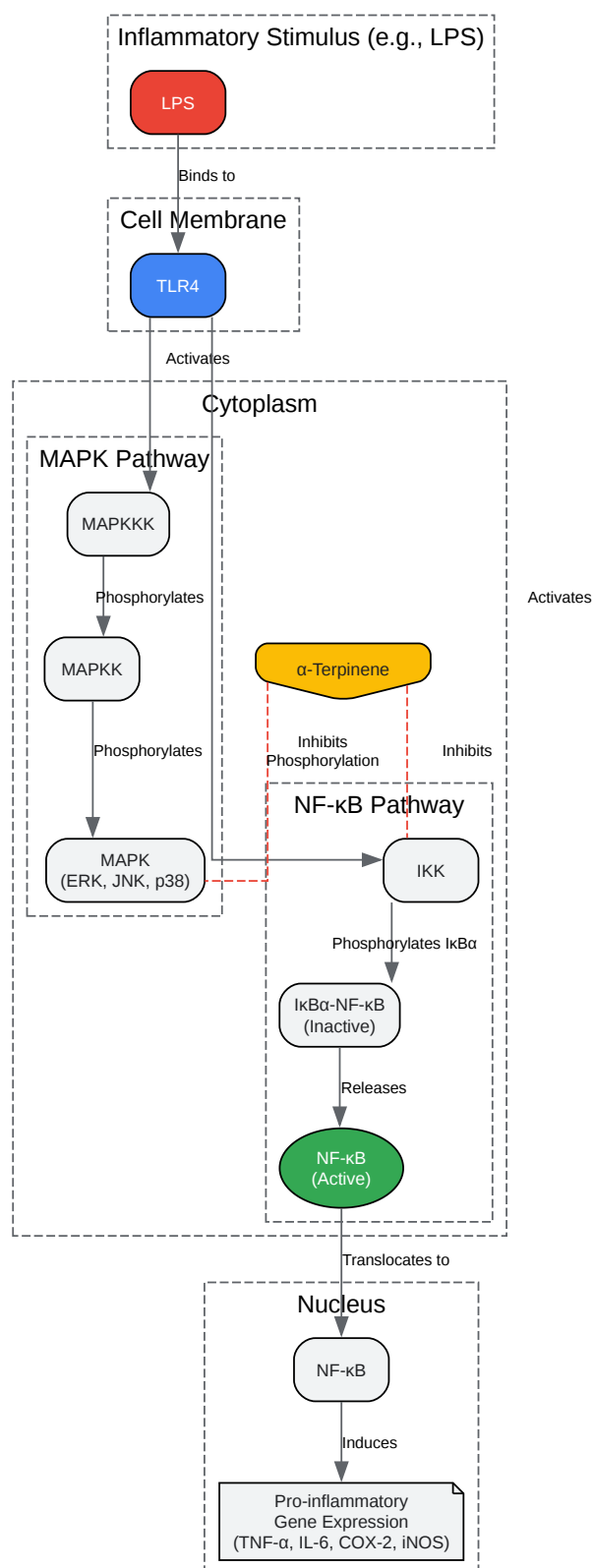
Anti-inflammatory Activity

α -Terpinene has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

- **NF- κ B Pathway:** α -Terpinene can inhibit the activation of NF- κ B, a key transcription factor that regulates the expression of genes involved in inflammation, such as those for cytokines (e.g., TNF- α , IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide

synthase (iNOS). The inhibition of NF- κ B activation can occur through the prevention of the degradation of its inhibitory protein, I κ B α .

- MAPK Pathway: α -Terpinene can also modulate the MAPK pathway, which includes kinases such as ERK, JNK, and p38. By inhibiting the phosphorylation of these kinases, α -terpinene can downregulate the expression of inflammatory mediators.



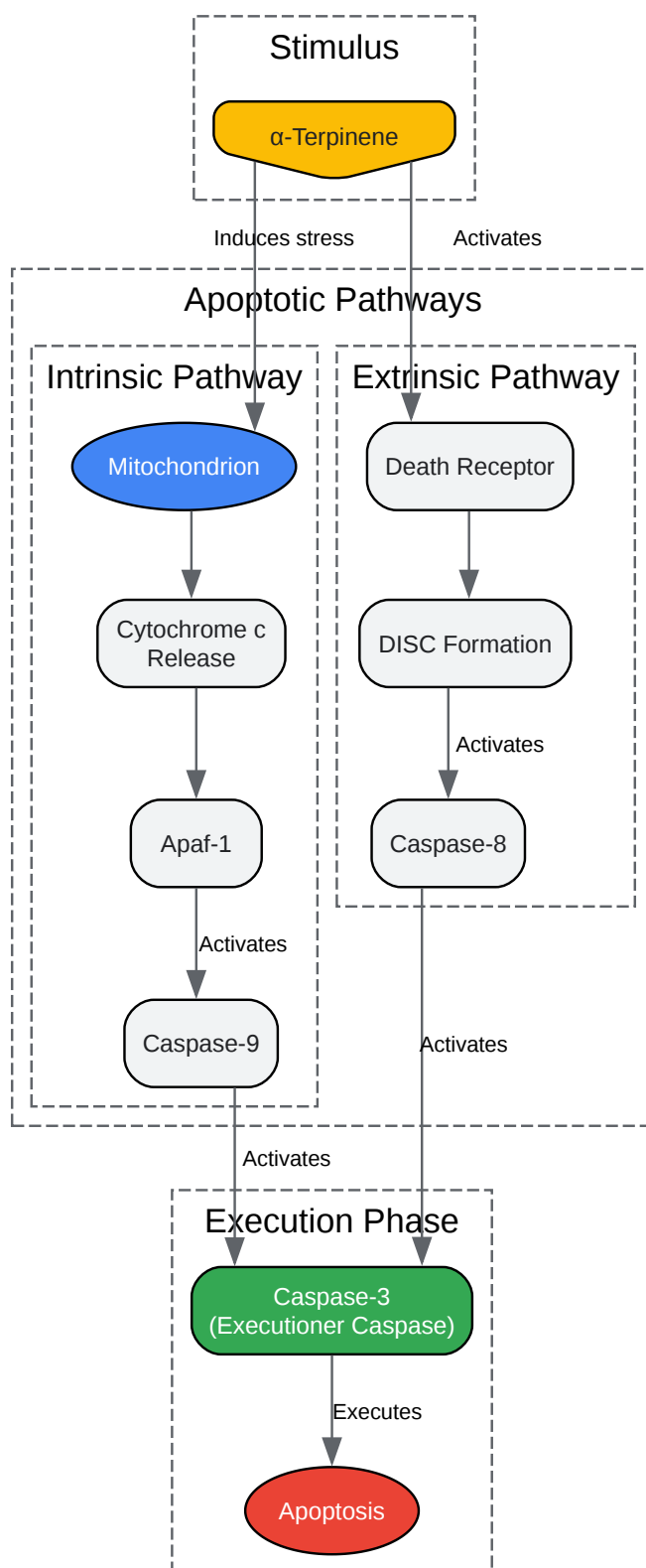
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Caption: Anti-inflammatory mechanism of α -terpinene.

Anticancer Activity

α -Terpinene has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer activity is often associated with the induction of apoptosis (programmed cell death).

- Induction of Apoptosis: α -Terpinene can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria and the activation of caspase-9 (intrinsic pathway) and the activation of caspase-8 (extrinsic pathway), both of which converge to activate the executioner caspase-3.

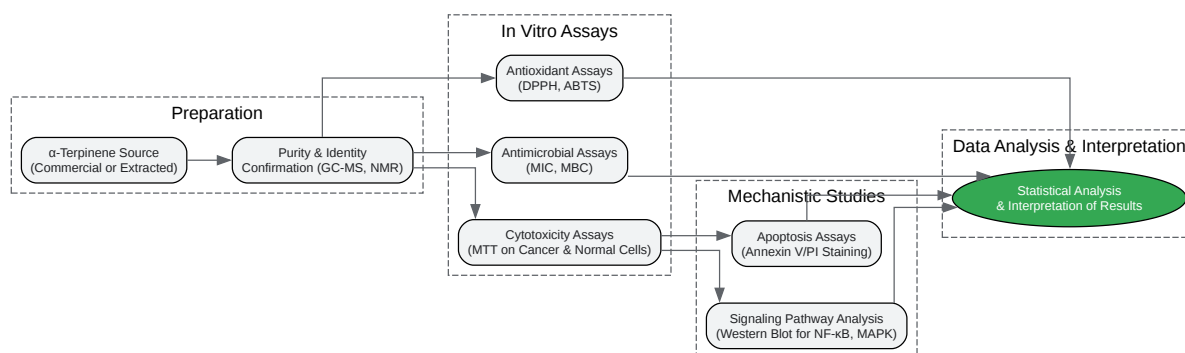


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Caption: Induction of apoptosis by α -terpinene.

Experimental Workflow for Assessing Biological Activity

The following diagram illustrates a general workflow for investigating the biological activities of α -terpinene.



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Caption: Experimental workflow for α -terpinene research.

Safety and Handling

α -Terpinene is a flammable liquid and vapor.[8][9] It is harmful if swallowed and may cause skin and serious eye irritation.[8][10] It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[8][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[11]

Conclusion

α -Terpinene is a versatile monoterpene with a well-defined chemical structure and a range of interesting biological properties. Its anti-inflammatory, antioxidant, antimicrobial, and anticancer activities make it a promising candidate for further investigation in the fields of pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic potential of this natural compound. As with any biologically active molecule, further in vivo studies are necessary to validate its efficacy and safety for potential clinical applications.

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